

# N-Boc-nortropinone molecular weight and exact mass

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Boc-nortropinone*

Cat. No.: *B015116*

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## An In-depth Technical Guide to N-Boc-nortropinone

For Researchers, Scientists, and Drug Development Professionals

**N-Boc-nortropinone**, with the systematic name tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is a critical synthetic intermediate in medicinal chemistry and drug development.<sup>[1]</sup> Its rigid bicyclic structure, derived from the tropane alkaloid scaffold, is a privileged motif in numerous biologically active compounds, particularly those targeting the central nervous system. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, making it a versatile building block for the synthesis of a wide array of complex molecules.<sup>[1][2]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

## Core Quantitative Data

The fundamental physicochemical properties of **N-Boc-nortropinone** are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO <sub>3</sub>	[2][3][4]
Molecular Weight	225.28 g/mol	[2][3][4]
Exact Mass	225.13649347 u	[5]
Monoisotopic Mass	225.13649347 u	[5]
CAS Number	185099-67-6	[2][3][4]
Appearance	Off-white to white solid/powder	[1][2]
Melting Point	70-74 °C	[1][2]
Boiling Point	325.8 °C at 760 mmHg	[1][2]
Density	1.139 g/cm <sup>3</sup>	[1][2]
Solubility	Slightly soluble in Chloroform and Methanol; Insoluble in water.	[2]
Storage Temperature	0-8 °C, in a cool, dry place.	[2][6]

## Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of **N-Boc-nortropinone**, providing a foundation for its practical application in a laboratory setting.

### Synthesis of **N-Boc-nortropinone** from Nortropinone Hydrochloride

The most common method for preparing **N-Boc-nortropinone** is through the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[1][2]

Principle: The synthesis is based on the nucleophilic attack of the nitrogen atom of nortropinone on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the hydrochloride salt and facilitate the reaction.[1][7]

Materials and Reagents:

- Nortropinone hydrochloride
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Dissolution: Dissolve nortropinone hydrochloride (1.0 equivalent) in a 1:1 mixture of water and tetrahydrofuran (THF).[2]
- Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (3.0 equivalents) to neutralize the hydrochloride salt and act as a base.[2]
- Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (1.5 equivalents) to the stirred solution in one portion.[2]
- Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
- Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous layer three times with ethyl acetate.[1][2]
- Combine the organic layers and wash with water and then brine.[1][2]
- Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[1][2]

- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure **N-Boc-nortropinone**.[\[2\]](#)[\[8\]](#)

## Analytical Characterization Protocols

To ensure the identity and purity of the synthesized **N-Boc-nortropinone**, the following analytical methods are typically employed.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation.

- Sample Preparation: Dissolve 5-10 mg of **N-Boc-nortropinone** in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.[\[6\]](#)
- $^1\text{H}$  NMR Spectroscopy: A standard single-pulse sequence on a 400 MHz or higher spectrometer is used. The spectrum will confirm the presence of the Boc group and the bicyclic nortropinone core.[\[6\]](#)[\[9\]](#)
- $^{13}\text{C}$  NMR Spectroscopy: This provides information on the carbon framework of the molecule.[\[6\]](#)

### 2. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **N-Boc-nortropinone**, which is typically expected to be  $\geq 98.0\%$ .[\[6\]](#)

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45  $\mu\text{m}$  syringe filter.[\[6\]](#)
- Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column is commonly used.[\[6\]](#)[\[10\]](#)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a typical mobile phase.[\[10\]](#)

- Detection: UV detection at 210 nm.[10]

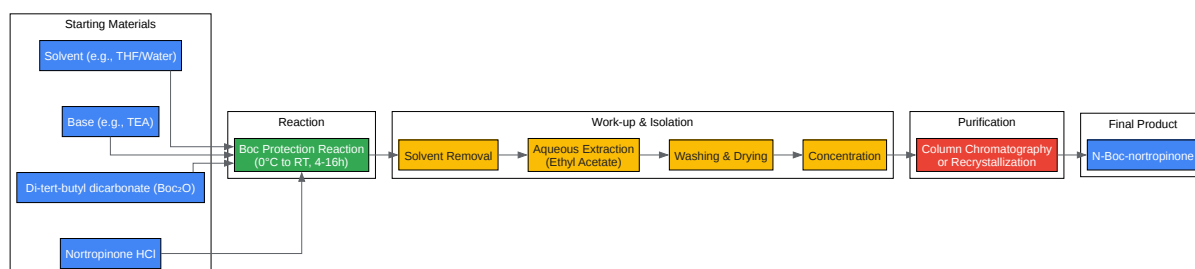
### 3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

- Sample Preparation: A small amount of the solid **N-Boc-nortropinone** powder is placed directly onto an Attenuated Total Reflectance (ATR) crystal.[6]
- Data Acquisition: The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ . Key peaks to identify include the carbonyl ( $\text{C}=\text{O}$ ) stretching of the ketone and the carbamate group.[6]

## Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N-Boc-nortropinone**.



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Caption: Synthetic workflow for the preparation of **N-Boc-nortropinone**.

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- To cite this document: BenchChem. [N-Boc-nortropinone molecular weight and exact mass]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015116#n-boc-nortropinone-molecular-weight-and-exact-mass\]](https://www.benchchem.com/product/b015116#n-boc-nortropinone-molecular-weight-and-exact-mass)

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